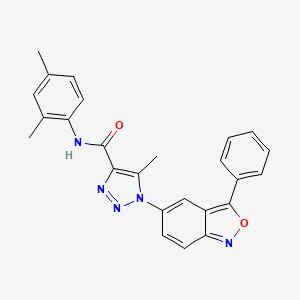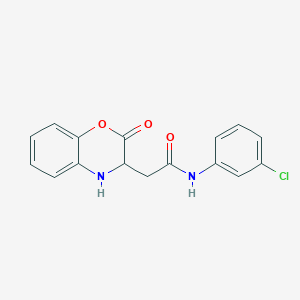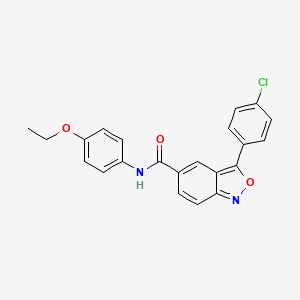![molecular formula C19H13FN2O3S B11460897 7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460897.png)
7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and thiazolopyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and fluorophenyl thiazolopyridinones. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolopyridinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Coupling Reactions: Coupling of benzodioxole derivatives with the thiazolopyridinone core.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s characteristics.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorophenyl group can be used for imaging and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for use in imaging and medicinal applications.
Properties
Molecular Formula |
C19H13FN2O3S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H13FN2O3S/c20-12-3-1-2-11(6-12)17-18-19(26-22-17)13(8-16(23)21-18)10-4-5-14-15(7-10)25-9-24-14/h1-7,13H,8-9H2,(H,21,23) |
InChI Key |
UIIJQPBHBMYIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC(=CC=C3)F)NC1=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11460820.png)

![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-methoxybenzamide](/img/structure/B11460828.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11460835.png)


![Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11460859.png)
![N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11460874.png)
![11-[(2-methoxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11460883.png)
![4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11460886.png)
![N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11460900.png)
![ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11460904.png)
![N-[(5-methylthiophen-2-yl)methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine](/img/structure/B11460907.png)
![Ethyl 4-(2-methoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460913.png)
